molecular formula C19H21ClN2 B12737684 4-(2-(2,5-Dimethylphenyl)-2-phenylethyl)-1H-imidazole monohydrochloride CAS No. 132287-16-2

4-(2-(2,5-Dimethylphenyl)-2-phenylethyl)-1H-imidazole monohydrochloride

Cat. No.: B12737684
CAS No.: 132287-16-2
M. Wt: 312.8 g/mol
InChI Key: VNGWUIYSXNXTEH-UHFFFAOYSA-N
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Description

4-(2-(2,5-Dimethylphenyl)-2-phenylethyl)-1H-imidazole monohydrochloride is a chemical compound with a complex structure that includes an imidazole ring substituted with a 2,5-dimethylphenyl and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2,5-Dimethylphenyl)-2-phenylethyl)-1H-imidazole monohydrochloride typically involves multi-step organic reactions. One common method includes the formation of the imidazole ring followed by the introduction of the 2,5-dimethylphenyl and phenylethyl groups through substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This often includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-(2,5-Dimethylphenyl)-2-phenylethyl)-1H-imidazole monohydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to increase reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to a variety of derivatives with different properties.

Scientific Research Applications

4-(2-(2,5-Dimethylphenyl)-2-phenylethyl)-1H-imidazole monohydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2-(2,5-Dimethylphenyl)-2-phenylethyl)-1H-imidazole monohydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The phenylethyl and dimethylphenyl groups can enhance the compound’s binding affinity and specificity for its targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-Dimethylphenyl)-1H-imidazole
  • 2-Phenylethyl-1H-imidazole
  • 4-(2-Phenylethyl)-1H-imidazole

Uniqueness

4-(2-(2,5-Dimethylphenyl)-2-phenylethyl)-1H-imidazole monohydrochloride is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties

Properties

CAS No.

132287-16-2

Molecular Formula

C19H21ClN2

Molecular Weight

312.8 g/mol

IUPAC Name

5-[2-(2,5-dimethylphenyl)-2-phenylethyl]-1H-imidazole;hydrochloride

InChI

InChI=1S/C19H20N2.ClH/c1-14-8-9-15(2)18(10-14)19(11-17-12-20-13-21-17)16-6-4-3-5-7-16;/h3-10,12-13,19H,11H2,1-2H3,(H,20,21);1H

InChI Key

VNGWUIYSXNXTEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(CC2=CN=CN2)C3=CC=CC=C3.Cl

Origin of Product

United States

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